molecular formula C11H13BrO2S B8624016 Ethyl (+/-)-2-(p-bromophenylthio)-propionate

Ethyl (+/-)-2-(p-bromophenylthio)-propionate

Cat. No. B8624016
M. Wt: 289.19 g/mol
InChI Key: MBEDSSKRMUFORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (+/-)-2-(p-bromophenylthio)-propionate is a useful research compound. Its molecular formula is C11H13BrO2S and its molecular weight is 289.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (+/-)-2-(p-bromophenylthio)-propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (+/-)-2-(p-bromophenylthio)-propionate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl (+/-)-2-(p-bromophenylthio)-propionate

Molecular Formula

C11H13BrO2S

Molecular Weight

289.19 g/mol

IUPAC Name

ethyl 2-(4-bromophenyl)sulfanylpropanoate

InChI

InChI=1S/C11H13BrO2S/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3

InChI Key

MBEDSSKRMUFORK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SC1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 30 g (0.165 mol) of ethyl 2-bromopropionate in 30 ml of anhydrous ethanol is run over the course of 30 minutes into a solution of 29 g (0.150 mol) of p-bromothiophenol, taken as 98% strength, and of 6 g (0.150 mol) of sodium hydroxide pellets in 100 ml of anhydrous ethanol, and the mixture is then stirred for 1 hour at ambient temperature. The inorganic salts formed are removed by filtration and the alcohol is evaporated. The residue is taken up in diethyl ether and the organic phase obtained is washed successively with N sodium hydroxide solution and with water. After drying, and evaporating the solvent, 44.6 g of a limpid pale yellow oil are obtained. The purification of this oil by distillation under reduced pressure gives 37.1 g of a limpid colourless oil.
Quantity
30 g
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Reaction Step One
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29 g
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6 g
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reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
85.3%

Synthesis routes and methods II

Procedure details

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